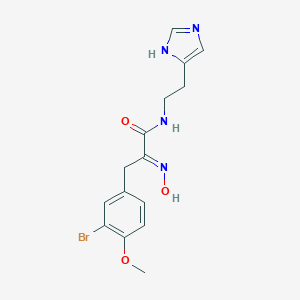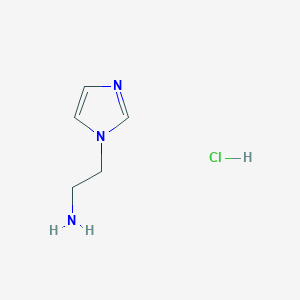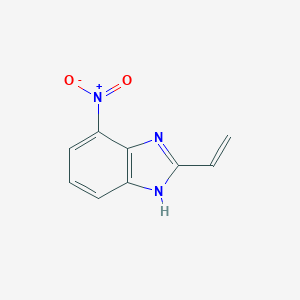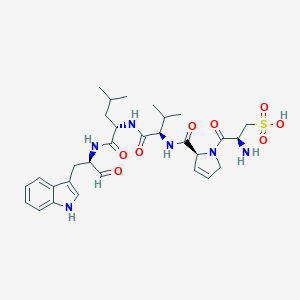
Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl), also known as cyclo(SPVLW), is a cyclic peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. The cyclic structure of the peptide allows it to adopt a specific conformation that is required for binding to these targets. Once bound, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can modulate the activity of these targets, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) are diverse and depend on the specific biological target that it interacts with. Some of the observed effects include inhibition of enzyme activity, modulation of receptor signaling, and regulation of ion channel activity. These effects can lead to changes in cellular processes such as apoptosis, cell cycle progression, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) in lab experiments is its unique structure, which allows it to interact with various biological targets. This makes it a versatile tool for studying different biological processes. However, one limitation of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is its relatively low stability, which can lead to degradation and loss of activity over time.
Zukünftige Richtungen
There are several future directions for research on Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW). One area of interest is the development of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW)-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of new biological targets for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis and purification methods for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) could improve its stability and yield, making it a more practical tool for scientific research.
Synthesemethoden
The synthesis of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, followed by cleavage of the peptide from the support and cyclization. The final product can be purified through high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cyclo(SPVLW) has been studied extensively in various scientific fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to modulate the immune response by regulating cytokine production and T cell activity.
Eigenschaften
CAS-Nummer |
139346-17-1 |
|---|---|
Molekularformel |
C30H42N6O8S |
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C30H42N6O8S/c1-17(2)12-24(27(38)33-20(15-37)13-19-14-32-23-9-6-5-8-21(19)23)34-29(40)26(18(3)4)35-28(39)25-10-7-11-36(25)30(41)22(31)16-45(42,43)44/h5-10,14-15,17-18,20,22,24-26,32H,11-13,16,31H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)(H,42,43,44)/t20-,22-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
HYNSSBPBTFFZKW-OUPFVLIJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H]3C=CCN3C(=O)[C@@H](CS(=O)(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N |
Andere CAS-Nummern |
139346-17-1 |
Synonyme |
BQ 153 BQ-153 c(D-Trp-D-Cys(SO3-Na+)-Pro-D-Val-Leu) cyclo(D-Sal-L-Pro-D-Val-L-Leu-D-Trp-) cyclo(Sal-Pro-Val-Leu-Trp-) cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



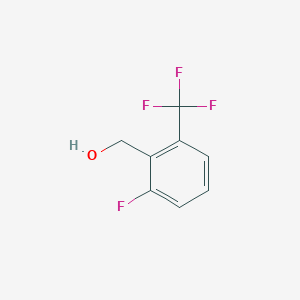
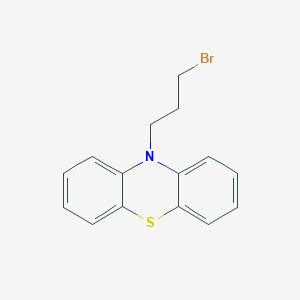
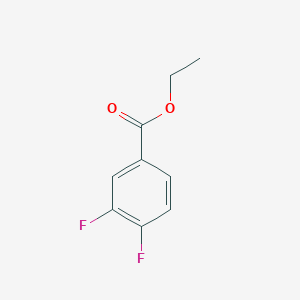
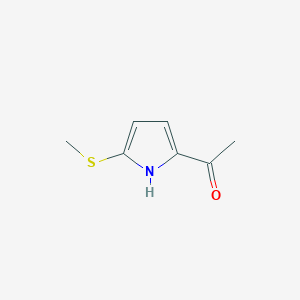
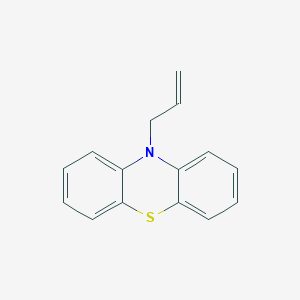


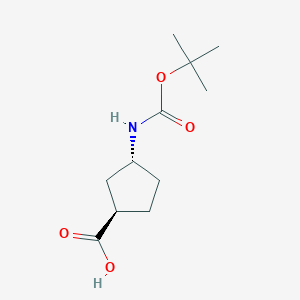
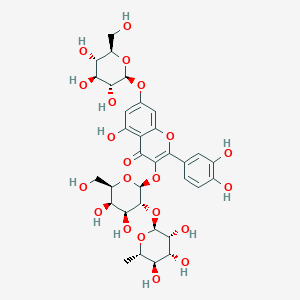
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
